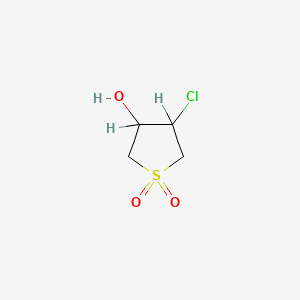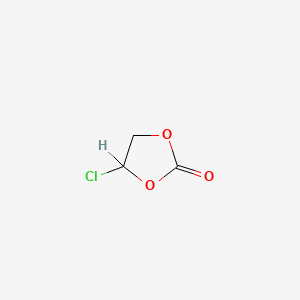
Methyl 4-carbamoylbenzoate
Übersicht
Beschreibung
Methyl 4-carbamoylbenzoate, also known by its IUPAC name methyl 4-(aminocarbonyl)benzoate, is a compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 . It is a solid substance .
Molecular Structure Analysis
The InChI code for Methyl 4-carbamoylbenzoate is1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11) . The InChI key is BAXOYLCGOYSPJH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Methyl 4-carbamoylbenzoate is a solid substance . It is stored in a sealed, dry environment at room temperature . .Wissenschaftliche Forschungsanwendungen
Agricultural Applications
- Fungicide Carrier Systems : Methyl 2-benzimidazole carbamate (a related compound) has been studied for its use in agriculture as a fungicide. Researchers have developed solid lipid nanoparticles and polymeric nanocapsules as carrier systems for this fungicide, showing potential in improving delivery and reducing environmental and human toxicity (Campos et al., 2015).
Analytical Chemistry
- Chromatographic Analysis : Methods for determining methyl 5-benzoyl-2-benzimidazole carbamate (mebendazole, a structurally related compound) and its degradation products in pharmaceutical forms have been developed using high-performance liquid chromatography (HPLC) (Al-Kurdi et al., 1999).
Environmental Chemistry
- Photodegradation Studies : Research into the photodegradation of parabens, which includes methyl 4-hydroxybenzoate, has been conducted. This study investigates the degradation of these compounds in water using ultraviolet light and analyzes the kinetic and cost-efficiency aspects of the process (Gmurek et al., 2015).
Material Science
- Nanoparticle Modifications : Methyl 4-halobenzoates have been used to modify polymeric materials such as poly(3,4-ethylenedioxythiophene) for applications in organic solar cells. This modification has significantly improved the conductivity of the materials, showing promise for energy-related applications (Tan et al., 2016).
Pharmaceutical Research
- Cancer Research : Compounds like methyl 2-benzimidazole carbamate have been studied for their anti-cancer properties. They have shown efficacy in inhibiting proliferation of human cancer cells, leading to clinical trials for potential therapeutic applications (Yenjerla et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-carbamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOYLCGOYSPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344345 | |
| Record name | methyl 4-carbamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-carbamoylbenzoate | |
CAS RN |
6757-31-9 | |
| Record name | methyl 4-carbamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)











